molecular formula C32H35F2N5O8 B521659 BMS-422461

BMS-422461

Katalognummer: B521659
Molekulargewicht: 655.6 g/mol
InChI-Schlüssel: BDFOJAKUWMOYHW-BGOLNKOXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Overview of Topoisomerase I Inhibitors in Cancer Therapeutics Research

Topoisomerase I inhibitors are a class of anticancer agents that target topoisomerase I, an enzyme crucial for managing DNA topology during replication and transcription. iiarjournals.org This enzyme creates temporary single-strand breaks in the DNA to relieve supercoiling, and then reseals the breaks. nih.gov Camptothecin and its analogs exert their cytotoxic effects by stabilizing the complex formed between topoisomerase I and DNA, which prevents the re-ligation of the DNA strand. iiarjournals.orgnih.gov This leads to the accumulation of DNA damage, ultimately triggering cell cycle arrest and apoptosis, or programmed cell death. nih.govresearchgate.net The discovery of camptothecin in 1966 from the bark of Camptotheca acuminata marked a significant milestone in cancer research. wikipedia.org However, the parent compound's low solubility and stability spurred the development of various derivatives to enhance its therapeutic potential. nih.govresearchgate.net

Strategic Design of Novel Camptothecin Analogs: The Fluoro-Substitution Paradigm

To improve upon the characteristics of the original camptothecin molecule, medicinal chemists have explored numerous structural modifications. wikipedia.org One promising strategy has been the introduction of fluorine atoms into the camptothecin scaffold. The development of fluoro-substituted camptothecin analogs, such as BMS-286309, was a direct effort to create compounds with improved properties. nih.gov BMS-422461 is the prodrug of this novel fluoro-substituted camptothecin analog, BMS-286309. nih.govresearchgate.net This strategic fluorination was part of a broader effort to develop derivatives with enhanced efficacy and a better safety profile compared to earlier camptothecins like irinotecan and topotecan. nih.gov

Rationale for Prodrug Development in Medicinal Chemistry: The Case of this compound

A prodrug is an inactive or less active compound that is metabolized in the body to produce an active drug. nih.gov The development of this compound as a prodrug for the active compound BMS-286309 was a deliberate strategy to enhance its pharmacological properties. nih.govresearchgate.net This approach aimed to improve characteristics such as solubility and bioavailability. nih.gov Pharmacokinetic studies in rats confirmed that this compound is rapidly cleaved to form the active compound, BMS-286309. nih.govresearchgate.net This efficient in vivo conversion is crucial for the therapeutic efficacy of the prodrug. nih.gov The improved solubility of the prodrug over the parent molecule provides a clear rationale for this developmental strategy. nih.gov

Research Scope and Significance of this compound in Preclinical Oncology

This compound and its active form, BMS-286309, have been the subject of extensive preclinical evaluation to determine their potential in oncology. nih.gov Research has focused on their activity as topoisomerase I inhibitors, their antitumor efficacy in various cancer models, and their pharmacokinetic profiles. nih.govresearchgate.net In vitro assays demonstrated that BMS-286309 is a potent inducer of topoisomerase I-mediated DNA breaks, with a potency similar to that of camptothecin. nih.govbioworld.com

Preclinical studies in mice with established human and murine tumors showed that both this compound and its active metabolite had antitumor activity comparable to the established drug irinotecan. nih.gov Notably, this compound was also found to be orally active. nih.govresearchgate.net A significant finding from these preclinical evaluations was that both this compound and BMS-286309 were more than 100-fold more potent in vivo than irinotecan. nih.govresearchgate.net

The preclinical data for this compound has been promising, showcasing its potential as a novel camptothecin analog for clinical development. nih.govresearchgate.net The favorable metabolic activation of the prodrug and the robust in vivo release of the active compound, BMS-286309, suggest that its efficacy observed in animal models may translate to humans. nih.gov

Interactive Data Tables

Table 1: In Vitro Cytotoxicity of BMS-286309 vs. Camptothecin

Compound Mean IC50 (µM)
BMS-286309 0.0015
Camptothecin 0.0171

Data sourced from in vitro cytotoxicity assays. bioworld.com

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models

Tumor Model Compound Gross Log Cell Kill
A2780 (Ovarian) This compound Positive
HT29 (Colon) This compound Positive
HCT116 (Colon) This compound Positive

Results based on studies in athymic nude mice with administered intravenously every two days for ten days. nih.gov

Eigenschaften

Molekularformel

C32H35F2N5O8

Molekulargewicht

655.6 g/mol

IUPAC-Name

[(5S)-5,14-diethyl-19,19-difluoro-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-5-yl] 3-[[(2S)-2,6-diaminohexanoyl]amino]propanoate

InChI

InChI=1S/C32H35F2N5O8/c1-3-16-17-11-24-25(46-32(33,34)45-24)13-22(17)38-27-18(16)14-39-23(27)12-20-19(29(39)42)15-44-30(43)31(20,4-2)47-26(40)8-10-37-28(41)21(36)7-5-6-9-35/h11-13,21H,3-10,14-15,35-36H2,1-2H3,(H,37,41)/t21-,31-/m0/s1

InChI-Schlüssel

BDFOJAKUWMOYHW-BGOLNKOXSA-N

SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)CCNC(=O)C(CCCCN)N)C2=NC5=CC6=C(C=C51)OC(O6)(F)F

Isomerische SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)CCNC(=O)[C@H](CCCCN)N)C2=NC5=CC6=C(C=C51)OC(O6)(F)F

Kanonische SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)CCNC(=O)C(CCCCN)N)C2=NC5=CC6=C(C=C51)OC(O6)(F)F

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

BMS-422461;  BMS422461;  BMS 422461

Herkunft des Produkts

United States

Synthetic Methodologies and Chemical Derivatization of Bms-422461

Precursor Synthesis and Intermediate Formation

The synthesis of the camptothecin analog core, BMS-286309, would involve constructing the modified pentacyclic ring structure. While specific detailed synthetic routes for BMS-286309 are not extensively detailed in the public domain searches, general strategies for camptothecin synthesis and analog preparation provide insight into the likely approaches. These often involve the stepwise construction of the quinoline and indolizine ring systems, followed by the formation of the E-ring. researchgate.netjst.go.jp

Key intermediates in camptothecin synthesis can include substituted quinolines and appropriately functionalized precursors for the E-ring. researchgate.net Methods like the Friedländer reaction have been employed in the synthesis of quinoline-based structures, which form part of the camptothecin core. researchgate.net Convergent fragment-coupling strategies have also been described for constructing the camptothecin structure. researchgate.net

Esterification Chemistry for Prodrug Generation

BMS-422461 is a prodrug of BMS-286309, featuring an ester linkage. medkoo.combiocat.comtargetmol.cnnih.gov Prodrugs are often designed to improve properties such as solubility, bioavailability, or targeted delivery. The ester linkage in this compound is designed to be cleaved in vivo, releasing the active drug, BMS-286309. nih.govresearchgate.netresearchgate.net Esterification is a common chemical reaction used in prodrug design to modify the properties of a parent compound. conicet.gov.armdpi.comjmb.or.kr

Synthesis of the 20-O-Linked Ester Moiety

The defining feature of this compound as a prodrug is the ester linkage at the hydroxyl group at the 20-position of the camptothecin analog core. nih.gov The synthesis of this 20-O-linked ester involves the reaction of the 20-hydroxyl group of BMS-286309 with an activated form of the carboxylic acid moiety that forms the ester. This could involve coupling the carboxylic acid with the alcohol using coupling reagents, or reacting an acid halide or anhydride with the 20-hydroxyl group under appropriate conditions. The specific carboxylic acid linked at the 20-position in this compound is 3-((S)-2,6-diaminohexanamido)propanoic acid. medkoo.com Therefore, the synthesis of this compound would involve the esterification of the 20-hydroxyl of BMS-286309 with this specific amino acid derivative.

General esterification methods that could be adapted for this purpose include Fischer esterification (though less likely for complex molecules with sensitive functionalities), coupling reactions using carbodiimides (e.g., DCC or EDC) or phosphonium reagents, or reactions involving activated esters. researchgate.net Given the complexity and potential sensitivity of the camptothecin core, mild and efficient esterification protocols would likely be employed to ensure high yields and preserve the integrity of the molecule, particularly the crucial E-ring lactone.

Stereochemical Considerations in Synthesis

Stereochemistry is of paramount importance in the synthesis of camptothecins and their analogs, particularly at the chiral center at position 20. The (S) configuration at C-20 is critical for the biological activity of camptothecins, as the (R) enantiomer is inactive. wikipedia.orgnih.gov Therefore, the synthetic route to BMS-286309 and subsequently this compound must ensure the correct (S) stereochemistry at this position.

Control of stereochemistry can be achieved through various strategies in organic synthesis, including using chiral starting materials, employing asymmetric synthesis techniques (e.g., asymmetric catalysis or chiral auxiliaries), or through chiral resolution of racemic mixtures. scispace.comnih.gov For camptothecin synthesis, methods specifically developed for the enantioselective preparation of the 20(S) configuration have been reported. researchgate.net These methods would be essential in the synthesis of the BMS-286309 precursor to ensure the correct stereochemical outcome before the esterification step. The esterification itself at the 20-hydroxyl position does not directly affect the stereochemistry at C-20, but it is crucial that the precursor has the desired (S) configuration.

Advanced Synthetic Strategies and Potential Innovations in Camptothecin Analog Production

Research into camptothecin synthesis continues to evolve, focusing on developing more efficient, selective, and environmentally friendly methods for producing camptothecin analogs. Advanced strategies aim to overcome challenges such as the complexity of the pentacyclic system, the lability of the E-ring lactone, and the need for stereochemical control. researchgate.net

Potential innovations in camptothecin analog production that could be relevant to compounds like this compound include:

Catalytic Asymmetric Synthesis: Developing highly enantioselective catalytic methods for constructing the chiral center at C-20 or other stereogenic centers introduced through modifications. jst.go.jpscispace.comnih.gov

Flow Chemistry: Utilizing continuous flow reactors to improve reaction control, safety, and scalability for multi-step syntheses.

Biocatalysis: Exploring the use of enzymes, such as lipases for esterification or other oxidoreductases, to perform specific transformations with high selectivity and under milder conditions. conicet.gov.armdpi.comjmb.or.kr

Late-Stage Functionalization: Developing methods to introduce substituents or modify existing functionalities on a pre-assembled camptothecin core, allowing for more rapid generation of diverse analogs.

Green Chemistry Approaches: Implementing strategies to reduce waste, use less toxic reagents and solvents, and improve energy efficiency in the synthetic process.

The field of synthetic medicinal chemistry for camptothecin analogs is active, with ongoing efforts to develop new structures and improve synthetic access to existing ones. nih.govresearchgate.net These advancements could potentially lead to more streamlined and efficient routes for the production of this compound and other related prodrugs and analogs.

Molecular and Cellular Mechanisms of Action of Bms-422461 and Its Active Metabolite

Topoisomerase I Catalytic Inhibition and DNA Cleavage Complex Stabilization

Topoisomerase I (TopI) is a crucial enzyme involved in regulating DNA topology during essential cellular processes such as replication and transcription. It acts by creating transient single-strand breaks in DNA, allowing the relaxation of supercoiling, and then re-ligating the DNA strands. Topoisomerase I inhibitors, often referred to as "poisons," interfere with this process by stabilizing the transient TopI-DNA cleavage complex, thereby preventing the re-ligation step. This stabilization leads to the accumulation of DNA strand breaks, particularly when encountered by the replication machinery.

In Vitro Induction of Topoisomerase I-Mediated DNA Breaks by BMS-286309

In vitro studies have demonstrated that BMS-286309 induces topoisomerase I-mediated DNA breaks nih.govnih.gov. This indicates that, similar to other camptothecin derivatives, the active metabolite of BMS-422461 functions by trapping TopI in a covalent complex with cleaved DNA. The accumulation of these stabilized cleavage complexes is a key event leading to the cytotoxic effects observed with TopI inhibitors.

Quantitative Assessment of Topoisomerase I Potency Relative to Parent Camptothecin

Research has shown that BMS-286309 is similar in potency to the parent compound, camptothecin, regarding its ability to induce topoisomerase I-mediated DNA breaks in vitro nih.govnih.gov. This suggests that the fluoro-substitution in BMS-286309 does not significantly alter its intrinsic inhibitory activity against Topoisomerase I compared to the original camptothecin structure nih.govnih.gov.

Cellular Responses to Topoisomerase I Inhibition

The stabilization of Topoisomerase I-DNA cleavage complexes by agents like BMS-286309 triggers a cascade of cellular responses aimed at dealing with the induced DNA damage.

DNA Damage Response Pathway Activation

The presence of stabilized TopI-DNA cleavage complexes and the resulting DNA breaks activate cellular DNA damage response pathways. These pathways are essential for detecting, signaling, and repairing DNA lesions. Activation of these pathways involves key signaling kinases such as ATM and ATR, which are crucial for initiating responses to DNA breaks and replication fork arrest. This activation can lead to cell cycle arrest and, if the damage is irreparable, trigger apoptotic pathways.

Induction of Apoptotic Pathways in Malignant Cells

Topoisomerase I inhibitors are known to be efficient inducers of apoptosis in cancer cells. The DNA damage inflicted by the stabilized TopI cleavage complexes serves as a potent trigger for programmed cell death. The induction of apoptosis often involves the activation of caspase cascades and the release of pro-apoptotic factors, contributing to the elimination of malignant cells.

Impact on Cell Cycle Progression and Replication Fork Dynamics

Inhibition of Topoisomerase I by compounds like BMS-286309 significantly impacts cell cycle progression and the dynamics of replication forks. The collision between advancing replication forks and the stabilized TopI-DNA complexes leads to replication fork slowing, stalling, and potential collapse. This interference with DNA replication can cause cell cycle arrest, particularly in the S and G2 phases, allowing time for DNA repair or leading to cell death if the damage is too extensive. Replication fork reversal can also occur as a mechanism to prevent chromosome breakage upon replication stress induced by TopI poisons.

Specificity of Action within Cellular Contexts

This compound is a fluorinated derivative of camptothecin, designed to overcome some of the limitations of the parent compound, such as gastrointestinal toxicity nih.gov. The camptothecins, including this compound, exert their cytotoxic effects primarily through the inhibition of DNA topoisomerase I (TOP I) nih.gov. This enzyme is crucial for DNA replication and transcription, as it relieves torsional strain in the DNA helix by creating transient single-strand breaks, allowing the strands to swivel, and then re-ligating the breaks nih.gov.

The specificity of this compound's action within cellular contexts is largely dictated by its interaction with the TOP I-DNA cleavage complex. The active form of camptothecins, the lactone form, binds to the TOP I-DNA complex, stabilizing the cleavage intermediate and preventing the re-ligation of the DNA strand break nih.gov. This leads to an accumulation of stalled replication forks during DNA synthesis, ultimately triggering DNA damage responses and apoptosis, particularly in actively dividing cells nih.gov.

While the primary target is well-defined, the cellular context can influence the efficacy and observed specificity of this compound. Factors such as the level of TOP I expression, the rate of cellular proliferation, and the activity of DNA repair pathways can all impact the sensitivity of different cell types to this compound. For instance, rapidly proliferating tumor cells, which have high levels of TOP I activity and DNA replication, are generally more susceptible to camptothecin-induced damage than quiescent cells nih.gov.

Research findings indicate that this compound has shown efficacy in specific tumor models. Studies in athymic nude mice demonstrated that this compound exhibited significant cell kill ability in A2780, HT29, and HCT116 tumors nih.gov. This suggests a degree of specificity towards these particular cancer cell lines within an in vivo setting nih.gov.

The equilibrium between the active lactone form and the inactive hydrolyzed carboxylate form of camptothecins is also influenced by the cellular environment, including local pH and the presence of human serum albumin nih.gov. This equilibrium can affect the amount of active drug available to interact with TOP I within different tissues or cellular compartments, potentially contributing to differential activity.

While the core mechanism involves TOP I inhibition, the ultimate cellular outcome can be modulated by various intracellular pathways. For example, the activation of stress response pathways or the efficiency of DNA repair mechanisms can influence whether a cell undergoes apoptosis or manages to survive the TOP I inhibition. The specificity observed in preclinical studies against certain tumor types highlights that while the molecular target is common, the cellular context plays a significant role in determining the therapeutic window and efficacy of this compound.

Preclinical Pharmacological Characterization of Antitumor Activity

In Vitro Cytotoxicity and Antiproliferative Studies

In vitro assays were conducted to assess the activity of BMS-286309, the active analog of BMS-422461, against various cancer cell lines. BMS-286309 functions by inducing topoisomerase I-mediated DNA breaks researchgate.netnih.gov.

Assessment Across a Panel of Human and Murine Cancer Cell Lines

Studies have shown that BMS-286309 induced topoisomerase I-mediated DNA breaks in vitro and exhibited cytotoxicity researchgate.netnih.gov. While specific data across a broad panel of human and murine cancer cell lines for this compound itself is limited in the provided search results, its active form, BMS-286309, has been evaluated. BMS-286309 demonstrated higher cytotoxicity in vitro compared to camptothecin, with a mean IC50 value of 0.0015 µM versus 0.0171 µM for camptothecin bioworld.com.

Comparative Efficacy with Clinically Established Topoisomerase I Inhibitors (e.g., Irinotecan)

BMS-286309 induced topoisomerase I-mediated DNA breaks in vitro and showed similar potency to camptothecin researchgate.netnih.gov. Both BMS-286309 and this compound were found to be comparable to irinotecan in terms of preclinical antitumor activity in mice bearing distal site murine and human tumors researchgate.netnih.gov.

In Vivo Antitumor Efficacy in Xenograft Models

The in vivo antitumor efficacy of this compound and its active form, BMS-286309, has been evaluated in various xenograft models using athymic nude mice researchgate.netnih.govnih.gov.

Evaluation in Athymic Nude Mice Bearing Human Tumor Xenografts (e.g., A2780, HT29, HCT116)

This compound and BMS-286309 have demonstrated antitumor activity in mice bearing established murine and human tumors bioworld.com. Specifically, this compound showed positive gross log cell kill ability at the maximum tolerated dose (MTD) in A2780 (ovarian carcinoma), HT29 (colon carcinoma), and HCT116 (colon carcinoma) tumors in athymic nude mice nih.gov. These xenograft models are commonly used in preclinical oncology research to evaluate the efficacy of novel therapeutics antineo.frreactionbiology.comaltogenlabs.comaltogenlabs.comxenograft.netnih.govreactionbiology.comreactionbiology.com.

Quantification of Tumor Growth Inhibition and Log Cell Kill Efficacy

This compound demonstrated positive gross log cell kill ability in A2780 (0.06 mg/kg), HT29 (0.13 mg/kg), and HCT116 (0.06 mg/kg) tumors when administered intravenously every two days for ten days in athymic nude mice nih.gov. Tumor growth inhibition is a key endpoint in preclinical xenograft studies oncotarget.comnih.govresearchgate.net.

Xenograft Model Dose (mg/kg) Administration Schedule Log Cell Kill Efficacy
A2780 0.06 i.v. every two days for ten days Positive Gross Log Cell Kill
HT29 0.13 i.v. every two days for ten days Positive Gross Log Cell Kill
HCT116 0.06 i.v. every two days for ten days Positive Gross Log Cell Kill

Activity in Distal Site Murine and Human Tumors

Both BMS-286309 and this compound were comparable to irinotecan regarding preclinical antitumor activity assessed in mice bearing distal site murine and human tumors researchgate.netnih.gov. This compound was also found to be orally active researchgate.netnih.govresearchgate.net. The favorable in vivo metabolic activation of this compound to BMS-286309 contributes to its efficacy in rodents researchgate.netnih.govresearchgate.net.

Oral Bioactivity and its Contribution to In Vivo Efficacy in Rodent Models

This compound has demonstrated oral activity in preclinical studies. researchgate.netnih.gov The efficacy of this compound in vivo is attributed to the robust release of its active metabolite, BMS-286309, in rodents. researchgate.netnih.gov This metabolic conversion is considered favorable and is expected to be preserved in humans. researchgate.netnih.gov Pharmacokinetic studies in rats showed that this compound is rapidly cleaved to BMS-286309. researchgate.netnih.gov The apparent oral bioavailability of BMS-286309 was similar whether the parent compound (BMS-286309) or the prodrug (this compound) was administered orally. bioworld.com

Comparative Preclinical Antitumor Potency (e.g., vs. Irinotecan)

Both BMS-286309 and its prodrug, this compound, have shown preclinical antitumor activity comparable to irinotecan in mice bearing distal site murine and human tumors. researchgate.netnih.govbioworld.comresearchgate.net Notably, both analogs were found to be significantly more potent in vivo than irinotecan, exhibiting over 100-fold greater potency. researchgate.netnih.govresearchgate.netresearchgate.net

Preclinical data from studies comparing this compound and BMS-286309 to irinotecan in mouse models bearing murine and human tumors are summarized below:

CompoundPreclinical Antitumor Activity (vs. Irinotecan)In Vivo Potency (vs. Irinotecan)
This compoundComparable>100-fold more potent
BMS-286309Comparable>100-fold more potent
Irinotecan--

Structure-activity Relationship Sar Elucidation

Conformational and Electronic Effects of Fluoro-Substitution on Efficacy

Fluorine substitution can significantly impact the biological activity of molecules due to its high electronegativity and small size. nih.gov These properties can influence conformational preferences, electronic distribution, and interactions with biological targets, such as hydrogen bonding. nih.gov While the provided search results discuss fluoro-substitution in the context of other compound classes like cannabinoids nih.gov and fluoroindolocarbazoles researchgate.net, specific detailed findings on the conformational and electronic effects of the fluoro-substitution in BMS-286309 (the active form of BMS-422461) on its efficacy are not explicitly detailed in the search results. However, the novelty of BMS-286309 is highlighted by its fluoro-substitution. researchgate.netresearchgate.net

Significance of the 20-O-Linked Ester Prodrug Design on Bioavailability and Activity

This compound is designed as a 20-O-linked ester prodrug of BMS-286309. researchgate.netresearchgate.netmedkoo.com Prodrugs are chemical derivatives of a drug molecule that are designed to improve properties such as solubility, permeability, and bioavailability, often by undergoing a biotransformation in vivo to release the active drug. nih.govresearchgate.netmdpi.comresearchgate.net The 20-O-linked ester design of this compound facilitates its conversion to the active BMS-286309 in vivo. researchgate.netresearchgate.net This metabolic activation is rapid in rat blood. researchgate.netresearchgate.net The favorable in vivo metabolic activation and the pharmacokinetic characteristics of BMS-286309 suggest that the good efficacy of this compound is a result of the efficient release of the active compound in rodents, with the likelihood of this biotransformation being preserved in humans. researchgate.netresearchgate.net Prodrug strategies, including ester linkages, are commonly used to enhance oral bioavailability and improve pharmacokinetic profiles. researchgate.netmdpi.comresearchgate.netmdpi.com

Elucidation of Key Pharmacophoric Elements for Topoisomerase I Interaction

BMS-286309, the active form of this compound, is a camptothecin analog. researchgate.netresearchgate.net Camptothecins are known to interact with topoisomerase I, an enzyme crucial for DNA replication and transcription. nih.gov These agents stabilize the topoisomerase I-DNA complex, preventing the religation of single-strand DNA breaks, ultimately leading to DNA damage and cell death. nih.gov BMS-286309 has been shown to induce topoisomerase I-mediated DNA breaks in vitro, with potency similar to camptothecin. researchgate.netresearchgate.net While the specific pharmacophoric elements of BMS-286309 for topoisomerase I interaction are not explicitly detailed in the provided snippets, studies on camptothecin analogs and the development of structure-based pharmacophores for the topoisomerase I-DNA-ligand binding pocket are relevant to understanding these interactions. nih.govnih.gov The interaction occurs within a binding pocket composed of both protein and DNA atoms. nih.gov

Computational Chemistry and Molecular Modeling Approaches in SAR Analysis

Computational chemistry and molecular modeling are widely used in drug discovery and SAR analysis to understand molecular behavior, predict interactions, and guide the design of new compounds. otavachemicals.comamazon.comchemcomp.comresearchgate.netrjraap.com Techniques such as molecular docking, pharmacophore modeling, and QSAR (Quantitative Structure-Activity Relationships) are employed to analyze the relationship between structure and activity. otavachemicals.comamazon.comchemcomp.comrjraap.com These methods can help predict biological activity, assess binding modes, and optimize molecular properties. collaborativedrug.comotavachemicals.comamazon.comresearchgate.netrjraap.com While the search results mention the use of computational analysis in other SAR studies, such as investigating interactions within the AhR binding pocket researchgate.net and exploring SARS-CoV-2 inhibitors researchgate.net, specific details on the application of computational chemistry and molecular modeling specifically for the SAR analysis of this compound or BMS-286309 in the context of topoisomerase I interaction are not provided. However, these approaches are standard tools in modern SAR elucidation. otavachemicals.comamazon.comchemcomp.comresearchgate.netrjraap.com

Prodrug Metabolism and Preclinical Pharmacokinetic Insights

Metabolic Activation of BMS-422461 to BMS-286309

This compound is a prodrug designed to be converted in the body into its active form, BMS-286309. nih.gov This metabolic activation is a critical step for its biological activity.

The transformation of the prodrug this compound into its active parent compound, BMS-286309, has been studied across different species and biological systems. nih.gov Research findings indicate that the generation of BMS-286309 from this compound is qualitatively similar in biological matrices from mice, rats, and humans. nih.govresearchgate.net This consistency was observed specifically in blood and liver S9 fractions, suggesting that the enzymatic machinery responsible for the conversion is conserved across these preclinical species and humans. nih.govresearchgate.net This similarity in biotransformation supports the relevance of rodent models for predicting the metabolic fate of this compound in humans. nih.gov

Preclinical studies have demonstrated that the conversion of this compound to BMS-286309 occurs efficiently in vivo. nih.gov The pharmacokinetic profile established in rats showed that this compound is rapidly cleaved to form BMS-286309 in the bloodstream. nih.govresearchgate.net This rapid in vivo release of the active compound is a key characteristic of the prodrug's design, ensuring the availability of BMS-286309 to elicit its effects. nih.gov

Table 1: Metabolic Conversion of this compound

ParameterFindingSpecies/MatricesCitation
Metabolic Conversion Qualitatively similar conversion of prodrug this compound to active compound BMS-286309.Mouse, Rat, Human (Blood, Liver S9 Fractions) nih.gov, researchgate.net
Rate of Cleavage Rapid cleavage of this compound to BMS-286309 demonstrated in pharmacokinetic profiles.Rat (Blood) nih.gov, researchgate.net

Qualitative Similarity of Metabolic Conversion in Rodent and Human Biological Matrices (Blood, Liver S9 Fractions)

Lactone Ring Stability in Biological Milieu

The active form of many camptothecin analogues, including BMS-286309, contains a lactone ring that is essential for its activity. The stability of this ring is a critical factor in maintaining the compound's efficacy.

The stability of the active lactone form of BMS-286309 has been evaluated in plasma from different species. The percentage of BMS-286309 that remains as the active lactone at equilibrium is comparable in both mouse and human plasma. nih.govresearchgate.net Furthermore, studies on this compound showed similar lactone stability in the presence of either mouse or human albumin, with the lactone form accounting for between 20% and 34% of the compound. nih.gov

Preclinical Pharmacokinetic Profiles of this compound and BMS-286309

Pharmacokinetic studies in preclinical models provide insight into the absorption, distribution, metabolism, and excretion of a compound. In studies involving intraarterial administration in rats, the active parent compound (BMS-286309) demonstrated a fourfold increase in the area under the curve (AUC) compared to the prodrug (this compound). nih.gov

Table 2: Lactone Stability and Preclinical Pharmacokinetics

ParameterFindingSpecies/MatricesCitation
Lactone Stability The percentage of the active lactone form at equilibrium is comparable.Mouse and Human Plasma nih.gov, researchgate.net
Lactone Stability with Albumin Lactone stability is similar in the presence of albumin, with 20-34% remaining in lactone form.Mouse and Human nih.gov
Pharmacokinetic Profile (AUC) The parent compound (BMS-286309) showed a 4-fold greater AUC than the prodrug (this compound).Rat (following intraarterial administration) nih.gov

Advanced Research Methodologies and Translational Research Paradigms

Integrated In Vitro and In Vivo Research Approaches for Compound Evaluation

Integrated in vitro and in vivo research approaches are fundamental in the preclinical evaluation of drug candidates like BMS-422461. In vitro studies, often utilizing cell cultures, provide initial insights into a compound's mechanism of action, potency, and cellular toxicity in a controlled environment. These studies are relatively quick and cost-effective, allowing for the screening of multiple candidates and the winnowing down to the most promising options quantics.co.uknews-medical.net. For this compound, in vitro assays were used to assess its topoisomerase I activity and its ability to induce DNA breaks researchgate.nettoxstrategies.comnih.gov. BMS-286309, the active form of this compound, was shown to induce topoisomerase I-mediated DNA breaks in vitro with potency similar to camptothecin researchgate.nettoxstrategies.comnih.gov.

In vivo studies, typically conducted in animal models, are crucial for evaluating a compound's effects within a complex biological system. They provide data on pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, efficacy against tumors in a living organism, and potential systemic toxicities news-medical.netbioagilytix.com. For this compound, in vivo studies in mice bearing murine and human tumors were conducted to assess its preclinical antitumor activity researchgate.nettoxstrategies.comresearchgate.net. These studies demonstrated that both this compound and its active metabolite, BMS-286309, were comparable to irinotecan in terms of preclinical antitumor activity researchgate.nettoxstrategies.com. Notably, this compound was found to be orally active researchgate.nettoxstrategies.comresearchgate.net. The in vivo studies also revealed that this compound was rapidly cleaved to its active form, BMS-286309, in rats, and this metabolic activation was qualitatively similar in mouse, rat, and human blood and liver S9 fractions researchgate.nettoxstrategies.comnih.gov. The favorable in vivo metabolic activation and pharmacokinetic characteristics of BMS-286309 are suggested to contribute to the good efficacy observed with this compound in rodents, with the likelihood of this biotransformation being preserved in humans researchgate.nettoxstrategies.comnih.gov.

The integration of these approaches allows researchers to bridge the gap between initial laboratory findings and potential clinical applications bioagilytix.com. In vitro data can inform the design of in vivo experiments, while in vivo results can provide context and validation for in vitro observations. This iterative process is essential for a comprehensive understanding of a drug candidate's potential.

Here is a table summarizing some preclinical findings for this compound and BMS-286309:

CompoundIn Vitro Activity (Topoisomerase I-mediated DNA breaks)Preclinical Antitumor Activity (vs. Irinotecan)Oral ActivityIn Vivo Potency (vs. Irinotecan)Preclinical GI Toxicity (vs. Irinotecan)Metabolic Activation (to BMS-286309)
BMS-286309Similar to Camptothecin researchgate.nettoxstrategies.comnih.govComparable researchgate.nettoxstrategies.comNot specified>100-fold more potent researchgate.nettoxstrategies.comnih.govSuperior (reduced) researchgate.nettoxstrategies.comnih.govN/A
This compoundIndirect (via conversion to BMS-286309)Comparable researchgate.nettoxstrategies.comYes researchgate.nettoxstrategies.comresearchgate.net>100-fold more potent researchgate.nettoxstrategies.comnih.govSuperior (reduced) researchgate.nettoxstrategies.comnih.govRapid cleavage observed researchgate.nettoxstrategies.comnih.gov

Functional Genomics and Proteomics for Target Pathway Validation in Preclinical Models

Functional genomics and proteomics are powerful tools used to investigate gene and protein function on a large scale, providing insights into disease mechanisms and drug target pathways danteomics.comirbm.compatsnap.com. In the context of preclinical research, these methodologies can be applied to validate the engagement of a drug with its intended target and to identify downstream effects on biological pathways in preclinical models danteomics.comirbm.comnih.gov.

For a topoisomerase I inhibitor like this compound, functional genomics could involve techniques such as gene expression profiling (e.g., RNA-Seq) to see how treatment affects the transcription of genes involved in DNA repair, cell cycle regulation, and apoptosis in tumor cells or animal tissues danteomics.com. Proteomics, using techniques like mass spectrometry, could be used to quantify changes in protein levels and post-translational modifications in response to treatment, confirming target engagement with topoisomerase I and exploring effects on related protein networks danteomics.compatsnap.com.

While specific studies applying functional genomics and proteomics to this compound are not detailed in the search results, these techniques are routinely used in modern drug discovery to:

Confirm that a drug is hitting its intended target. irbm.com

Understand the downstream biological consequences of target modulation. irbm.com

Identify potential biomarkers of response or resistance. danteomics.compatsnap.com

Uncover off-target effects.

Validate the relevance of the target pathway in the specific preclinical model being used. irbm.comdiscoveryontarget.com

The integration of genomic and proteomic data with in vitro and in vivo efficacy data provides a more complete picture of how a drug candidate is working at the molecular level and can help to validate the target pathway as being critical for the antitumor activity observed in preclinical models irbm.comnih.gov.

Strategic Development of Next-Generation Camptothecin Analogs Based on this compound Learnings

The research and development of this compound, as a prodrug of the fluoro-substituted camptothecin analog BMS-286309, have provided valuable insights that can inform the strategic development of next-generation camptothecin analogs researchgate.nettoxstrategies.comnih.gov. Camptothecins are a class of topoisomerase I inhibitors, and their development has aimed to improve upon the properties of the parent compound, such as solubility, stability, and toxicity profile nih.govnih.gov.

Key learnings from the this compound program that could influence future analog design include:

Prodrug Strategy: The use of a prodrug strategy, where the inactive this compound is converted in vivo to the active BMS-286309, was explored to potentially improve delivery or reduce toxicity researchgate.nettoxstrategies.comnih.gov. Understanding the efficiency and characteristics of this conversion in different species, as studied for this compound, is crucial for designing other prodrugs researchgate.nettoxstrategies.comnih.gov.

Fluorine Substitution: BMS-286309 is a fluoro-substituted analog researchgate.nettoxstrategies.comnih.gov. The impact of fluorine substitution on the pharmacological properties, metabolic stability, and interaction with topoisomerase I, as observed with BMS-286309, can guide the design of other fluorinated camptothecins.

Improved Therapeutic Index: The preclinical evaluation of this compound and BMS-286309 suggested a potentially improved therapeutic index compared to irinotecan, particularly with respect to reduced gastrointestinal toxicity researchgate.nettoxstrategies.comnih.gov. Identifying the structural features or metabolic pathways responsible for this improved profile can inform the design of analogs with a better safety margin.

Oral Activity: The observation that this compound is orally active is a significant advantage researchgate.nettoxstrategies.comresearchgate.net. Understanding the structural requirements for oral bioavailability in this class of compounds, based on the properties of this compound, can be critical for developing convenient oral formulations of future analogs.

The lessons learned from the preclinical characterization of this compound and BMS-286309 regarding their in vitro activity, in vivo efficacy, metabolic fate, and toxicity profile contribute to the ongoing effort to develop camptothecin analogs with enhanced therapeutic properties researchgate.nettoxstrategies.comnih.govnih.gov. This includes the development of camptothecin-based antibody-drug conjugates (ADCs), where the camptothecin analog acts as the cytotoxic payload drug-dev.comnih.gov.

Role of this compound in the Discovery and Development Pipeline of Topoisomerase I Inhibitors

This compound, as a prodrug of the camptothecin analog BMS-286309, represents a specific point in the broader discovery and development pipeline of topoisomerase I inhibitors. Topoisomerase I inhibitors are a class of anticancer drugs that target the essential enzyme topoisomerase I, which is involved in DNA replication and transcription cancernetwork.comebsco.comoaepublish.comwikipedia.org. By stabilizing the covalent complex between topoisomerase I and DNA, these inhibitors lead to DNA breaks and ultimately cell death, particularly in rapidly dividing cancer cells cancernetwork.comebsco.comwikipedia.orgnih.gov.

The discovery of camptothecin from Camptotheca acuminata initiated the development of this class of inhibitors nih.govnih.gov. Early clinical trials with camptothecin were limited by toxicity, prompting the search for analogs with improved properties nih.govnih.gov. This led to the development and approval of camptothecin derivatives like irinotecan and topotecan nih.govnih.govebsco.com.

This compound emerged from the continued research efforts to identify novel camptothecin analogs with potentially better efficacy and safety profiles researchgate.nettoxstrategies.comnih.gov. Its evaluation in preclinical studies, demonstrating comparable antitumor activity to irinotecan and reduced gastrointestinal toxicity, positioned it as an attractive candidate for further development researchgate.nettoxstrategies.comnih.govresearchgate.net. The research on this compound contributed to the understanding of the structure-activity relationships within the camptothecin class and the potential benefits of prodrug strategies and specific chemical modifications like fluorine substitution researchgate.nettoxstrategies.comnih.gov.

While the ultimate clinical trajectory of this compound is not detailed in the provided search results, its preclinical characterization highlights its role as a promising compound that advanced through the early stages of the drug discovery pipeline for topoisomerase I inhibitors. The knowledge gained from studies on compounds like this compound informs ongoing research into novel topoisomerase I inhibitors, including the design of new small molecules and their use as payloads in targeted therapies like ADCs drug-dev.comnih.gov. The continuous exploration of the topoisomerase I target and the development of new inhibitors remain active areas in cancer research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BMS-422461
Reactant of Route 2
BMS-422461

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.